HPLC Retention Time: A Definitive Marker for Peak Identity in Levonorgestrel Impurity Profiling
Levonorgestrel Impurity C exhibits a distinct HPLC retention time of 7.658 minutes under validated chromatographic conditions, which is clearly resolved from other levonorgestrel-related impurities. This separation is critical for accurate quantification and is a key differentiator from impurities such as Impurity A (5.418 min), Impurity B (7.146 min), and Impurity D (6.509 min) [1]. The method demonstrates specificity with no interference from placebo peaks, ensuring reliable peak assignment [1].
| Evidence Dimension | HPLC Retention Time (min) |
|---|---|
| Target Compound Data | 7.658 |
| Comparator Or Baseline | Impurity A: 5.418 | Impurity D: 6.509 | Impurity B: 7.146 | Impurity G: 9.820 |
| Quantified Difference | Target vs. Impurity B: +0.512 min | Target vs. Impurity D: +1.149 min |
| Conditions | Column: Phenomenex Gemini C18 (250 mm × 4.6 mm, 5 µm); Mobile Phase: Gradient of acetonitrile and 10 mM ammonium acetate buffer (pH 4.5); Flow Rate: 1.0 mL/min; Detection: UV at 215 nm [1]. |
Why This Matters
The unique retention time allows for unambiguous peak identification in complex sample matrices, preventing co-elution with other impurities and ensuring accurate quantification for regulatory compliance.
- [1] Kumar, N., et al. (2023). Development and Validation of a Stability-Indicating HPLC Method for the Determination of Levonorgestrel and Its Impurities. PMC Article PMC9646803, Table 4. Retrieved from https://pmc.ncbi.nlm.nih.gov/articles/PMC9646803/table/Tab4/ View Source
